ethyl 2-{2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate
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Overview
Description
Ethyl 2-{2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfanyl group, and a dichlorobenzyl moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Ethyl 2-{2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 2-{2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The dichlorobenzyl sulfanyl group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives and compounds containing dichlorobenzyl or sulfanyl groups. Examples include:
- 2-{[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole}
- Ethyl 2-{[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole-1-yl}acetate .
Uniqueness
What sets ethyl 2-{2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dichlorobenzyl and sulfanyl groups in conjunction with the imidazole ring makes it a versatile compound for various applications .
Properties
IUPAC Name |
ethyl 2-[2-[(2,6-dichlorophenyl)methylsulfanyl]-4,5-diphenylimidazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22Cl2N2O2S/c1-2-32-23(31)16-30-25(19-12-7-4-8-13-19)24(18-10-5-3-6-11-18)29-26(30)33-17-20-21(27)14-9-15-22(20)28/h3-15H,2,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFALZDLZLZDTSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(N=C1SCC2=C(C=CC=C2Cl)Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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